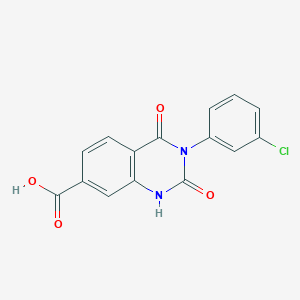
4-(3-cloro-4-metoxibenzoil)-1-(2-(dimetilamino)etil)-3-hidroxi-5-fenil-1H-pirrol-2(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Agentes Antiinflamatorios: Las características estructurales del compuesto lo convierten en un candidato prometedor para el desarrollo de fármacos antiinflamatorios. Los investigadores exploran su potencial para inhibir las vías inflamatorias, modular la producción de citoquinas y aliviar afecciones como la artritis, el asma y las enfermedades autoinmunes .
Agentes Anticancerígenos: La presencia tanto de un grupo fenilo como de un anillo pirrolidínico sugiere una posible actividad anticancerígena. Los científicos investigan sus efectos en las líneas celulares cancerosas, con el objetivo de desarrollar terapias dirigidas o mejorar los agentes quimioterapéuticos existentes .
Síntesis Orgánica
Reactivo en Transformaciones Orgánicas: La porción de cloruro de benzoílo (cloruro de 4-metoxibenzoílo) es un reactivo versátil en la síntesis orgánica. Participa en reacciones de acilación, lo que permite la introducción del grupo 4-metoxibenzoílo en diversas moléculas. Los investigadores lo utilizan para modificar productos naturales o crear compuestos novedosos .
Biología Química
Sondas para Estudios Enzimáticos: Los investigadores utilizan derivados de este compuesto como sondas químicas para estudiar enzimas implicadas en el metabolismo de fármacos, como las N-acetiltransferasas. Estas enzimas desempeñan un papel crucial en la eficacia y la toxicidad de los fármacos. Al comprender sus interacciones con el compuesto, los científicos pueden optimizar el diseño de fármacos .
Ciencia de Materiales
Cristales Líquidos: La presencia de un anillo pirrolidínico sugiere un posible comportamiento de cristal líquido. Los científicos exploran su uso en el diseño de materiales de cristal líquido para pantallas, sensores y dispositivos ópticos .
Química Analítica
Estándares Cromatográficos: El compuesto sirve como estándar de referencia en cromatografía líquida de alta resolución (HPLC) y cromatografía de gases (GC). Sus propiedades bien definidas ayudan en la cuantificación e identificación de otros compuestos en mezclas complejas .
Química Ambiental
Investigación de Pesticidas: Dada su similitud estructural con ciertos pesticidas, los investigadores investigan su destino ambiental, las vías de degradación y el posible impacto ecológico. Comprender su comportamiento ayuda a evaluar los riesgos ambientales .
Propiedades
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-24(2)11-12-25-19(14-7-5-4-6-8-14)18(21(27)22(25)28)20(26)15-9-10-17(29-3)16(23)13-15/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBMKUVWTAKSBS-CZIZESTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
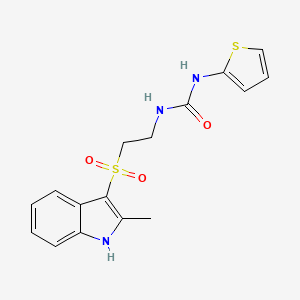
![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)
![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)

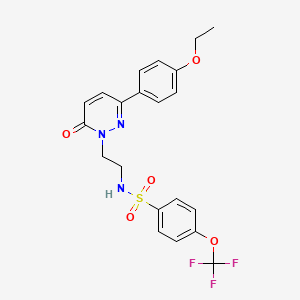
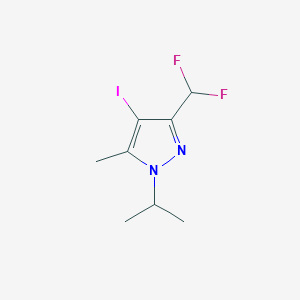
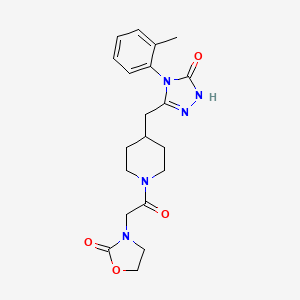
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2387795.png)
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)
